N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-25-18-7-5-15(9-16(18)19)26(23,24)22-11-13-4-6-17(21-10-13)14-3-2-8-20-12-14/h2-10,12,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISSWMQZKAHMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into two primary components:
- Bipyridine backbone : Synthesized via cross-coupling of pyridine derivatives.
- 3-Chloro-4-methoxybenzenesulfonamide moiety : Introduced through sulfonylation of an amine intermediate.
Key intermediates include:
- 5-(Aminomethyl)-2,3'-bipyridine
- 3-Chloro-4-methoxybenzenesulfonyl chloride
Synthetic Routes
Bipyridine Core Construction
Suzuki-Miyaura Coupling
The bipyridine scaffold is commonly synthesized via palladium-catalyzed cross-coupling. For example:
- Reactants : 5-Bromo-2-pyridineboronic acid and 3-bromopyridine.
- Conditions : Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol/water (4:2:1), 80°C, 12 hours.
- Yield : 70–85%.
Stille Coupling
An alternative employs organotin reagents:
Optimization Strategies
Catalytic System Tuning
Characterization and Purity Control
| Analytical Method | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (s, 1H, bipy-H), 7.92 (d, J = 8.2 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂). |
| HPLC | Purity >99% (C18 column, MeCN/H₂O = 70:30). |
| LC-MS | m/z 414.1 [M+H]⁺. |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as silver oxide (Ag₂O).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Ag₂O in the presence of a suitable solvent.
Reduction: NaBH₄ in an alcohol or aqueous medium.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction could produce the corresponding amines.
Scientific Research Applications
Scientific Research Applications
-
Coordination Chemistry :
- N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide acts as a ligand in coordination chemistry. Its bipyridine structure allows it to form stable complexes with transition metals, which can be utilized in catalysis and material synthesis.
- Biological Studies :
- Antimicrobial Activity :
- Anticancer Properties :
Notable Case Studies
- Antimicrobial Evaluation :
-
Cytotoxicity Assays :
- In vitro assays demonstrated that certain derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines such as HCT-116 and HeLa. The study highlighted the importance of structural modifications in enhancing the anticancer properties of the sulfonamide derivatives .
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, forming stable complexes that can influence various biochemical pathways . The sulfonamide group may interact with enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
N-([2,2’-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide: A closely related compound with a different bipyridine linkage.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide is unique due to its specific bipyridine linkage and the presence of both chloro and methoxy substituents on the benzenesulfonamide group. These features confer distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a sulfonamide group, which is known for its diverse pharmacological properties. The structural formula can be summarized as follows:
- Molecular Formula : C19H18ClN3O2S
- Molecular Weight : 373.88 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains by disrupting folate synthesis.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various sulfonamide derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria. The compound's mechanism was linked to the interference with bacterial folate metabolism.
Case Study 2: Anticancer Potential
Research involving human cancer cell lines highlighted that this compound induced apoptosis in HeLa cells at concentrations as low as 12 µM. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as a chemotherapeutic agent.
Q & A
Q. What are the optimal synthetic routes for N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide, and what reaction conditions maximize yield?
The synthesis typically involves coupling a bipyridine derivative with a sulfonamide precursor. For analogous compounds, the following methods are effective:
- Suzuki-Miyaura cross-coupling : Use a boronic acid-functionalized bipyridine and a halogenated sulfonamide derivative with a palladium catalyst (e.g., Pd(PPh₃)₄) in a THF/water mixture at 80–100°C .
- Amide coupling : React 3-chloro-4-methoxybenzenesulfonyl chloride with [2,3'-bipyridin]-5-ylmethylamine in dichloromethane (DCM) or THF, using triethylamine (TEA) as a base to neutralize HCl byproducts .
Key considerations : - Solvent choice (THF > DCM for polar intermediates).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Structural confirmation requires a multi-technique approach:
- NMR spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for bipyridine), sulfonamide NH (δ ~5.5 ppm), and methoxy groups (δ ~3.8 ppm) .
- HSQC/HMBC : Correlate protons and carbons to resolve connectivity.
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry and packing interactions using programs like SHELX .
Advanced Research Questions
Q. How does the bipyridine-sulfonamide scaffold interact with biological targets, and what mechanistic insights exist?
The bipyridine moiety chelates metal ions (e.g., Zn²⁺, Fe³⁺) in enzyme active sites, while the sulfonamide group hydrogen-bonds with residues like Asp or Glu. For example:
- Enzyme inhibition : The chloro-methoxybenzene group sterically blocks substrate access in kinases or proteases. Competitive inhibition assays (IC₅₀ values) show nM–μM activity in cancer-related targets .
- Metal coordination : Bipyridine-M²⁺ complexes enhance redox activity, relevant in catalytic or sensor applications. EXAFS and DFT studies reveal octahedral coordination geometries .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cellular viability (MTT assays) .
- Batch reproducibility : Use HPLC-MS to verify purity (>98%) and exclude side products (e.g., dechlorinated byproducts) .
- Crystallographic validation : Co-crystallize the compound with its target (e.g., a kinase) to confirm binding mode vs. computational docking predictions .
Q. What computational methods predict the compound’s reactivity and stability under physiological conditions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict pKa (sulfonamide NH ~9.5), logP (~2.8), and metabolic sites (e.g., methoxy demethylation) .
- MD simulations : Simulate solvation in water/lipid bilayers to assess membrane permeability (e.g., PMF profiles) .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >50%) and CYP450 inhibition risks .
Methodological Recommendations
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(dppf) for Suzuki coupling efficiency .
- Cryo-EM for large complexes : Resolve interactions with membrane proteins (e.g., GPCRs) at 2–3 Å resolution .
- In situ FTIR : Monitor reaction progress by tracking sulfonamide C=O stretches (1700 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
